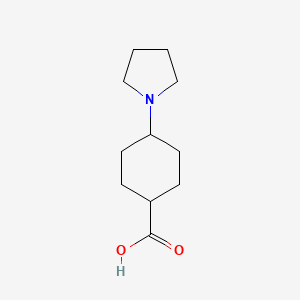

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid

Description

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h9-10H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLIRKPCVTUTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Coupling of Chiral Cyclohexane-Carboxylic Acid Derivatives with Pyrrolidine

- Chiral cyclohexane-carboxylic acid derivatives are coupled with pyrrolidine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) and dimethylformamide (DMF) under mild conditions to preserve stereochemical integrity.

- Alternative coupling agents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA) in DMF, which provide efficient amide bond formation while maintaining stereochemistry.

- Post-synthesis, chiral high-performance liquid chromatography (HPLC) or enzymatic resolution may be employed to ensure enantiomeric excess greater than 95%.

Conversion of Hydroxymethyl Precursors to Amino Derivatives

- Starting from 4-(hydroxymethyl)cyclohexanecarboxylic acid or its esters, the hydroxyl group can be converted into a suitable leaving group (denoted as X), such as azide, imide, or alkoxy groups.

- The leaving group is then substituted by ammonia or primary amines to introduce the amino function, which can be further cyclized or modified to form the pyrrolidine ring.

- Hydrolysis and reduction steps follow to yield the target amino acid derivative.

Industrial and Continuous Flow Methods

- Industrial synthesis may utilize continuous flow reactors to optimize reaction conditions, improve yield, and maintain consistent product quality.

- Catalysts and optimized temperature and pressure conditions enhance the efficiency of the carboxylation and substitution reactions.

- The methods allow scalable production with control over stereochemistry and purity.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclohexane ring formation | Hydrogenation of benzene derivatives or Diels-Alder reaction | Control of cis/trans stereochemistry critical |

| Pyrrolidine introduction | Nucleophilic substitution with pyrrolidine, leaving group X (e.g., halide, tosylate) | Mild conditions to preserve stereochemistry |

| Carboxylation | Oxidation with KMnO₄, CrO₃ or CO₂ under pressure | High temperature and pressure for CO₂ methods |

| Hydroxyl to amine conversion | Conversion of OH to leaving group (azide, imide), followed by substitution with NH₃ or amines | Multiple leaving groups possible |

| Coupling reactions | EDCI/DMAP or HATU/DIPEA in DCM/DMF | Efficient amide bond formation |

- The stereochemistry (e.g., (1r,4r) configuration) is crucial for biological activity and physicochemical properties.

- Stereochemical purity is maintained by mild reaction conditions and verified by:

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially NOESY experiments to confirm spatial arrangement.

- X-ray crystallography for absolute configuration determination.

- Polarimetry to compare specific rotation with literature values.

- Purity is typically confirmed by HPLC with ≥95% purity standards.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Coupling of chiral acids | Chiral cyclohexane-carboxylic acid | EDCI/DMAP or HATU/DIPEA in DCM/DMF | High stereochemical control | Requires chiral precursors |

| Hydroxyl group conversion | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | Conversion to leaving group + NH₃ substitution | Versatile, scalable | Multiple steps, leaving group choice critical |

| Industrial continuous flow | Benzene derivatives or cyclohexane precursors | Catalytic hydrogenation, carboxylation under pressure | Scalable, consistent quality | Equipment and process optimization |

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of N-substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features

- 4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid: Contains a pyrrolidine ring (a five-membered secondary amine) at the 4-position.

- 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (): Features a chlorophenyl group, imparting hydrophobicity and electron-withdrawing effects. The trans-isomer is reported with a melting point of 252–254°C and pKa ~4.80.

- 4-Hydroxycyclohexanecarboxylic acid (–11): A hydroxyl group enhances polarity and hydrogen-bonding capacity, making it relevant in metabolic studies.

- 4-(Aminomethyl)cyclohexanecarboxylic acid (): Known as tranexamic acid, this derivative has an aminomethyl group, enabling antifibrinolytic activity via lysine analog behavior.

- 4-(Maleimidomethyl)cyclohexanecarboxylic acid (): The maleimide group allows conjugation with thiol-containing biomolecules, useful in bioconjugation chemistry.

Physicochemical Properties

*Estimated based on structural analogs.

Key Research Findings

Synthetic Utility : Cyclohexanecarboxylic acid derivatives are synthesized via diverse routes, including BBr3-mediated deprotection () and coupling reactions ().

Structural Insights : Crystal structures of analogs (e.g., ) reveal conformational flexibility, critical for binding interactions.

Metabolic Relevance: Hydroxy and aminomethyl derivatives are studied in urinary organic acid analysis and metabolic disease models (–11, 20).

Activité Biologique

4-(Pyrrolidin-1-yl)cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C_{11}H_{17}NO_2

- CAS Number : 1368871-80-0

- Molecular Weight : 197.26 g/mol

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The compound is hypothesized to act as an allosteric modulator, influencing receptor activity and cellular signaling pathways. Its structural features allow it to bind selectively to specific proteins or receptors, potentially altering their function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Allosteric Modulation | Potential modulator of GPCRs |

Case Study: Anticancer Activity

A study published in Cancer Research demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell death. The IC50 value for this effect was determined to be approximately 15 µM .

Table 2: IC50 Values for Various Activities

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | ~15 |

| Other tested compounds | Antimicrobial | Varies (up to 100) |

Q & A

Q. How to ensure compliance with GHS and REACH regulations during cross-border collaboration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.